molecular formula C9H10BrNOS B2724033 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one CAS No. 938176-46-6

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2724033
CAS No.: 938176-46-6
M. Wt: 260.15
InChI Key: BBLJXHPQUXMDFA-AATRIKPKSA-N
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Description

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propenone moiety with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one typically involves the bromination of thiophene followed by a series of reactions to introduce the propenone and dimethylamino groups. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

    Formation of Propenone: The brominated thiophene is then reacted with an appropriate aldehyde or ketone under basic conditions to form the propenone structure.

    Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenone moiety to a corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its electronic properties and used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. In material science, its electronic properties are utilized to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

    1-(5-Bromo-2-thienyl)-2-propen-1-one: Lacks the dimethylamino group, which may affect its reactivity and applications.

    1-(5-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    1-(5-Methyl-2-thienyl)-3-(dimethylamino)-2-propen-1-one:

Uniqueness: 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, material science, and industrial processes.

Properties

IUPAC Name

(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJXHPQUXMDFA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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